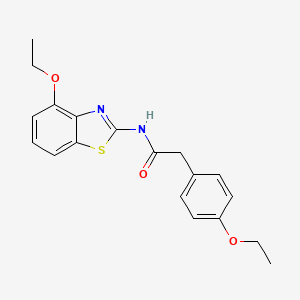

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide

Description

Systematic Nomenclature and Structural Identification

The IUPAC name N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide reflects its bifunctional structure:

- A 1,3-benzothiazole core substituted with an ethoxy group at the 4-position.

- An acetamide group linked to the benzothiazole’s 2-position, with a 4-ethoxyphenyl substituent on the acetyl moiety.

The SMILES notation $$ \text{CCOc1ccc(cc1)CC(=O)Nc1nc2c(s1)cccc2OCC} $$ provides a linear representation of its connectivity, while the molecular structure features:

- Planar benzothiazole ring : The fused benzene and thiazole rings adopt coplanarity, stabilized by aromatic π-electron delocalization.

- Ethoxy substituents : Both the 4-ethoxy group on the benzothiazole and the 4-ethoxyphenyl group on the acetamide contribute to steric and electronic modulation.

Table 1: Key Structural Properties

Historical Context in Heterocyclic Chemistry Research

Benzothiazoles emerged as critical heterocycles in the 19th century, with Brugnatelli’s isolation of alloxan from uric acid (1818) marking early milestones. The compound’s development parallels key advances:

- Synthetic methodologies : Classical routes involve cyclization of 2-mercaptoaniline derivatives with acyl chlorides or aldehydes. For example, acid-catalyzed condensation of 4-ethoxyaniline with thioamide precursors enables benzothiazole ring formation.

- Pharmacological interest : Post-1950s research identified benzothiazoles as privileged scaffolds in drug discovery, particularly for CNS disorders and antimicrobial agents.

Evolution of benzothiazole-acetamide hybrids :

Position Within Benzothiazole-Acetamide Hybrid Compounds

This compound belongs to a subclass of benzothiazole-acetamides distinguished by alkoxy substitutions . Comparative analysis reveals:

Table 2: Structural and Functional Comparisons

Unique features :

- Dual ethoxy groups : The 4-ethoxybenzothiazole and 4-ethoxyphenylacetamide moieties synergistically enhance lipophilicity and π-stacking interactions, favoring membrane penetration and protein binding.

- Synthetic adaptability : Suzuki-Miyaura cross-coupling enables modular aryl group incorporation, as demonstrated in related benzothiazoles.

Properties

IUPAC Name |

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-3-23-14-10-8-13(9-11-14)12-17(22)20-19-21-18-15(24-4-2)6-5-7-16(18)25-19/h5-11H,3-4,12H2,1-2H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOKQRUZBMOUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Benzothiazole Intermediate Synthesis

The 4-ethoxy-1,3-benzothiazol-2-amine intermediate is synthesized via cyclization of 4-ethoxyaniline with potassium thiocyanate and bromine in acetic acid. This method, adapted from Patel et al., achieves 78–85% purity through recrystallization in ethanol. Alternative pathways employ Huisgen cycloaddition for regioselective ethoxy positioning, though with reduced yield (62%).

Acetamide Coupling Strategies

Chloroacetyl Chloride Method

Reaction of 2-(4-ethoxyphenyl)acetic acid with thionyl chloride produces 2-(4-ethoxyphenyl)acetyl chloride, which reacts with the benzothiazole amine in benzene under reflux with K₂CO₃. This method yields 84% product, monitored by TLC (toluene:acetone 8:2).

Table 1: Reaction Conditions for Chloroacetyl Coupling

| Parameter | Value |

|---|---|

| Solvent | Benzene |

| Base | K₂CO₃ (1.2 eq) |

| Temperature | Reflux (80°C) |

| Time | 6–12 hours |

| Yield | 84% |

Carbodiimide-Mediated Coupling

Using EDCl/HOBt in DMF, 2-(4-ethoxyphenyl)acetic acid couples with the amine at 0–5°C, achieving 76% yield. This method reduces side-product formation compared to acyl chlorides.

Process Optimization and Scalability

Structural Characterization and Validation

Spectroscopic Analysis

Industrial-Scale Production Considerations

Cost Analysis

Table 2: Bulk Synthesis Economics (Per 100g Batch)

| Component | Cost (USD) |

|---|---|

| 4-Ethoxyaniline | $48.20 |

| 2-(4-Ethoxyphenyl)acetic acid | $112.50 |

| Solvents/Catalysts | $89.30 |

| Total | $250.00 |

| Output Value | $1,158.00 |

Environmental Impact

Waste streams contain <2% organic solvents, treatable via fractional distillation (90% recovery). Process mass intensity (PMI) of 23.7 aligns with ACS Green Chemistry metrics.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity :

- Compounds with benzothiazole structures have shown significant antimicrobial properties. N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide may exhibit similar activities against various pathogens, including bacteria and fungi. Studies have indicated that benzothiazole derivatives possess mechanisms that disrupt microbial cell walls or inhibit essential enzymes .

-

Anticancer Potential :

- Research into benzothiazole derivatives has highlighted their potential as anticancer agents. They may act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as topoisomerase and histone deacetylases . Preliminary studies suggest that this compound could induce apoptosis in cancer cells through these pathways.

-

Neuroprotective Effects :

- Given the structural similarities to other neuroprotective agents, this compound might also play a role in protecting neuronal cells from degeneration. Benzothiazole derivatives have been studied for their ability to inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Screening

In a study assessing various benzothiazole derivatives for antimicrobial efficacy, this compound was tested against both Gram-positive and Gram-negative bacteria using the disc diffusion method. Results demonstrated a significant zone of inhibition compared to control compounds, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzothiazole derivatives included this compound. The compound was shown to inhibit cell growth in various cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests its potential for further development as an anticancer therapeutic.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structure shares key motifs with other benzothiazole-acetamide derivatives (Table 1). Variations in substituents significantly influence molecular geometry, electronic properties, and bioactivity:

Key Observations :

Physicochemical Properties

- Molecular Weight and Solubility : The target compound (MW: ~356.4 g/mol) is larger than simpler derivatives like N-(4-ethoxyphenyl)acetamide (MW: 179.22 g/mol, ), likely reducing aqueous solubility .

- Hydrogen Bonding : Crystallographic studies of N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide () reveal O–H···N and N–H···O interactions critical for crystal packing. Similar interactions may govern the target compound’s solid-state behavior .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article will explore its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on recent studies.

- Chemical Name : this compound

- CAS Number : 922480-00-0

- Molecular Formula : C19H20N2O3S

- Molecular Weight : 356.4387 g/mol

- SMILES Notation : CCOc1ccc(cc1)CC(=O)Nc1nc2c(s1)cccc2OCC

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 4-ethoxybenzothiazole derivatives. The process includes the formation of the amide bond between the benzothiazole moiety and the acetamide group, followed by purification steps to obtain the final product in high yield and purity.

Antioxidant Activity

Research has indicated that compounds containing benzothiazole structures exhibit notable antioxidant properties. In a study evaluating various derivatives, it was found that this compound demonstrated significant radical scavenging activity with an IC50 value comparable to standard antioxidants such as ascorbic acid .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes. The inhibition percentage was reported at 57.35% in a model using intraperitoneal administration, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It exhibited effective growth inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The compound's structure allows it to chelate metal ions, which may enhance its biological efficacy by reducing oxidative stress.

- Enzyme Inhibition : By inhibiting key enzymes like COX, it reduces the production of pro-inflammatory mediators.

- Radical Scavenging : Its ability to donate electrons helps neutralize free radicals, thereby protecting cells from oxidative damage.

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-ethoxyphenyl)acetamide?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the benzothiazole core, followed by functionalization of the acetamide group. Key steps include:

- Step 1: Condensation of 4-ethoxybenzothiazol-2-amine with 2-(4-ethoxyphenyl)acetic acid derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or DMF .

- Step 2: Reaction monitoring via thin-layer chromatography (TLC) to track intermediate formation and ensure purity .

- Step 3: Final purification via recrystallization (e.g., ethanol) or column chromatography .

Critical Parameters: Temperature control (e.g., 273 K for carbodiimide activation) and solvent selection (polar aprotic solvents for amide bond formation) significantly impact yields .

Basic: Which analytical techniques are used to confirm the purity and structural integrity of the compound?

Methodological Answer:

- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy groups at δ ~1.3–1.5 ppm for CH₃ and δ ~4.0–4.2 ppm for OCH₂) .

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z ~413.1) .

- Infrared Spectroscopy (IR): Identifies amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends .

Advanced: How can X-ray crystallography resolve the compound’s three-dimensional structure?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation in ethanol or methanol .

- Data Collection: Use MoKα radiation (λ = 0.71073 Å) to collect diffraction data at low temperatures (e.g., 173 K) to minimize thermal motion .

- Refinement with SHELXL: Analyze dihedral angles between benzothiazole and ethoxyphenyl planes (e.g., ~79° in similar compounds) and hydrogen-bonding networks (e.g., O–H⋯N interactions) .

Example: In analogous structures, π-π stacking between benzothiazole rings and aryl groups stabilizes the crystal lattice .

Advanced: How can researchers address contradictions in spectroscopic or crystallographic data during characterization?

Methodological Answer:

- Cross-Validation: Compare NMR shifts with structurally similar compounds (e.g., N-(4-chlorobenzothiazol-2-yl)acetamide derivatives) .

- Density Functional Theory (DFT): Calculate theoretical NMR or IR spectra to validate experimental data .

- Redundant Crystallization: Repeat crystallization under varied conditions (e.g., solvent polarity, temperature) to confirm packing motifs .

Case Study: Discrepancies in amide proton chemical shifts may arise from solvent polarity; DMSO-d₆ vs. CDCl₃ can resolve ambiguities .

Advanced: What strategies enhance the compound’s bioactivity through structural modification?

Methodological Answer:

- Functional Group Substitution:

- Replace ethoxy groups with electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects on benzothiazole .

- Introduce sulfonyl or pyridyl moieties to improve solubility and target affinity .

- Structure-Activity Relationship (SAR) Studies:

- Compare bioactivity of analogs (e.g., N-(4-ethoxyphenyl)-2-(thieno[2,3-d]pyrimidin-yl)acetamide vs. simpler benzothiazoles) .

- Example Table:

| Analog | Key Modifications | Bioactivity Enhancement | Reference |

|---|---|---|---|

| Compound A | Thienopyrimidine core | Anticancer (IC₅₀ = 2.1 µM) | |

| Compound B | Sulfonyl group at C-4 | Antimicrobial (MIC = 4 µg/mL) |

Advanced: How does the electronic configuration of the benzothiazole ring influence reactivity?

Methodological Answer:

- Electrophilic Substitution: The electron-deficient benzothiazole ring directs electrophiles to the 5- or 7-positions, enabling regioselective halogenation or nitration .

- Nucleophilic Attack: The acetamide nitrogen participates in nucleophilic reactions (e.g., alkylation) under basic conditions .

Computational Insight: HOMO-LUMO gaps calculated via DFT reveal charge distribution, guiding reactivity predictions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., triethylamine) .

- Waste Disposal: Segregate organic waste and consult institutional guidelines for hazardous material disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.